molecular formula C22H45Br B568792 2-Bromo-2-octyltetradecane CAS No. 1797130-83-6

2-Bromo-2-octyltetradecane

Cat. No.: B568792
CAS No.: 1797130-83-6
M. Wt: 389.506
InChI Key: TYIUCZCDFRDNIR-UHFFFAOYSA-N
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Description

2-Bromo-2-octyltetradecane is an organic compound with the molecular formula C22H45Br It is a long-chain alkane derivative with a bromomethyl functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Bromo-2-octyltetradecane can be synthesized through the bromination of henicosane. The reaction typically involves the use of bromine (Br2) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or ultraviolet (UV) light to facilitate the formation of the bromomethyl group .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The reaction is carried out in large reactors with continuous monitoring of temperature, pressure, and bromine concentration .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

    Substitution: Alcohols, nitriles, amines.

    Oxidation: Alcohols, carboxylic acids.

    Reduction: Alkanes.

Mechanism of Action

The mechanism of action of 2-Bromo-2-octyltetradecane involves its interaction with nucleophiles, leading to substitution reactions. The bromomethyl group is highly reactive and can be easily replaced by other functional groups. This reactivity makes it a valuable intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions .

Comparison with Similar Compounds

Uniqueness: 2-Bromo-2-octyltetradecane is unique due to the specific position of the bromomethyl group, which influences its reactivity and the types of reactions it can undergo. This positional specificity allows for selective functionalization and synthesis of target molecules that may not be achievable with other similar compounds .

Properties

IUPAC Name

9-(bromomethyl)henicosane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H45Br/c1-3-5-7-9-11-12-13-14-16-18-20-22(21-23)19-17-15-10-8-6-4-2/h22H,3-21H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYIUCZCDFRDNIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCC(CCCCCCCC)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H45Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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